(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid: is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using strong acids like trifluoroacetic acid (TFA).
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Oxo derivatives.
Reduction: The free amino acid after removal of the Boc group.
Substitution: Substituted amino acids with different protecting groups or functional groups.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid is widely used in peptide synthesis. The Boc group serves as a protecting group for the amino group, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used to synthesize peptides and proteins for various studies. It helps in the study of protein-protein interactions and enzyme mechanisms .
Medicine: In medicine, peptides synthesized using this compound are used in drug development and therapeutic applications. It is particularly useful in the synthesis of peptide-based drugs .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides and other organic compounds. It is also used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
- (2S)-2-{[(tert-butoxycarbonyl)amino]methyl}butanoic acid
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Comparison: Compared to similar compounds, (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid is unique due to its specific structure and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)/t11-/m0/s1 |
InChI Key |
BIYXUNJTZYRILK-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.